1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane

LRRK2 Kinase Inhibition Metabolic Stability Aqueous Solubility

Replace flexible amines with this sp3-rich, bridged azabicyclic scaffold. The 4-methylphenyl group at the bridgehead ensures defined lipophilic vectoring for hydrophobic pocket targeting. Reduced basicity (pKa ~10.4) mitigates hERG liability compared to traditional amines, critical for CNS and GPCR programs. Rapid photochemical synthesis supports efficient SAR exploration. Order 95% purity material for reproducible lead optimization.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B13222735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C23CC(C2)CN3
InChIInChI=1S/C12H15N/c1-9-2-4-11(5-3-9)12-6-10(7-12)8-13-12/h2-5,10,13H,6-8H2,1H3
InChIKeyURTZOFLEYPYRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane: Core Properties and Scaffold Identity for Procurement


1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane is a bridged, saturated azabicyclic compound belonging to the 2-azabicyclo[2.1.1]hexane (aza-BCH) class. This scaffold is widely recognized in medicinal chemistry as a conformationally constrained bioisostere for pyrrolidine, piperidine, and phenyl rings [1]. The compound features a nitrogen atom integrated into a bicyclic [2.1.1] framework, with a 4-methylphenyl group at the bridgehead (1-) position [2]. This specific substitution pattern introduces a defined vector for aromatic interactions and provides a rigid, sp3-rich core that can enhance physicochemical and pharmacokinetic properties relative to flat aromatic or flexible aliphatic amines [3].

Why Generic Azabicyclo[2.1.1]hexanes or Pyrrolidines Cannot Substitute for 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane


Substituting this compound with a generic azabicyclo[2.1.1]hexane, an unsubstituted pyrrolidine, or even a closely related 1-aryl analog introduces significant variability in key molecular properties. The 2-azabicyclo[2.1.1]hexane core itself provides a distinct conformational constraint and altered basicity compared to flexible pyrrolidines, which directly impacts receptor binding, metabolic stability, and off-target profiles [1]. Furthermore, the specific 4-methylphenyl substituent at the bridgehead position critically modulates lipophilicity, π-stacking capabilities, and steric bulk, which are essential for optimizing target engagement and pharmacokinetics in lead optimization campaigns [2]. Simple in-class substitution without quantitative verification of these parameters risks failure in downstream biological assays or property optimization.

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane vs. Key Comparators


Improved Metabolic Clearance and Solubility of Azabicyclo[2.1.1]hexane Scaffold vs. Pyrrolidine in LRRK2 Inhibitors

In a matched-pair analysis of N-heteroaryl indazole LRRK2 kinase inhibitors, replacement of a pyrrolidine moiety with an azabicyclo[2.1.1]hexane scaffold led to significant improvements in both aqueous solubility and metabolic clearance [1]. While the study did not report the exact fold-change for the 4-methylphenyl derivative, the class-level evidence demonstrates that the azabicyclo[2.1.1]hexane core confers superior drug-like properties compared to the flexible pyrrolidine analog.

LRRK2 Kinase Inhibition Metabolic Stability Aqueous Solubility

Reduced Basicity of 1-Aryl-2-azabicyclo[2.1.1]hexanes vs. Pyrrolidine and Piperidine

The predicted pKa of the closely related 1-phenyl-2-azabicyclo[2.1.1]hexane is 10.44 ± 0.40 . This value is significantly lower than the experimental pKa of pyrrolidine (11.3) and piperidine (11.2) [1]. The reduced basicity of the azabicyclo[2.1.1]hexane core is a key differentiator, as it can mitigate hERG channel inhibition and reduce undesirable off-target interactions associated with highly basic amines, a common liability in CNS drug candidates [2].

Basicity (pKa) CNS Drug Design Off-Target Liability

Modular Photochemical Synthesis Enables Efficient Access to 1-Aryl Derivatives

The compound is synthesized via an intramolecular [2+2] photocycloaddition of an allylamine-tethered aryl ketone [1]. This modular approach allows for the preparation of a diverse library of 1-aryl and 1-pyridyl derivatives. The methodology provides a concise, two-step route to the target compound from readily available starting materials, offering a practical advantage over multi-step syntheses required for other constrained amine scaffolds.

Synthetic Accessibility Photocycloaddition Building Block

High-Impact Application Scenarios for 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane in Drug Discovery


Lead Optimization of CNS-Penetrant Kinase Inhibitors

Based on the matched-pair analysis demonstrating improved solubility and metabolic clearance for the azabicyclo[2.1.1]hexane scaffold [1], this compound is a prime candidate for replacing pyrrolidine or piperidine moieties in CNS drug candidates, particularly for targets like LRRK2 where favorable brain penetration and low clearance are critical. The 4-methylphenyl group provides a lipophilic anchor for hydrophobic pockets.

Development of hERG-Safe GPCR Ligands

The reduced basicity (predicted pKa ~10.4) of the 1-aryl-2-azabicyclo[2.1.1]hexane core compared to traditional aliphatic amines makes this scaffold valuable for designing GPCR ligands (e.g., muscarinic, nicotinic, or dopamine receptor modulators) where mitigating hERG channel blockade is a primary safety concern [2].

Synthesis of Diverse Fragment Libraries via Modular Photochemistry

The efficient, two-step photochemical synthesis reported by Piotrowski [3] enables the rapid generation of a focused library of 1-aryl-2-azabicyclo[2.1.1]hexanes. This makes 1-(4-methylphenyl)-2-azabicyclo[2.1.1]hexane an ideal starting point for fragment-based drug discovery (FBDD) or for exploring structure-activity relationships (SAR) around the aryl substituent in a high-throughput manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.